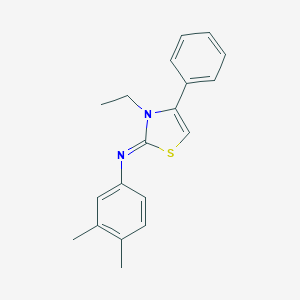![molecular formula C18H24N2O3SSi B389165 2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE](/img/structure/B389165.png)
2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenylethanone moiety, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4,6-dihydroxy-5-(3-trimethylsilylpropyl)pyrimidine.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine derivative.
Formation of the Phenylethanone Moiety: The phenylethanone part is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, alkoxides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmac
Properties
Molecular Formula |
C18H24N2O3SSi |
|---|---|
Molecular Weight |
376.5g/mol |
IUPAC Name |
2-[4,6-dihydroxy-5-(3-trimethylsilylpropyl)pyrimidin-2-yl]sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C18H24N2O3SSi/c1-25(2,3)11-7-10-14-16(22)19-18(20-17(14)23)24-12-15(21)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H2,19,20,22,23) |
InChI Key |
OAZKXRPZUOBWOY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC1=C(N=C(NC1=O)SCC(=O)C2=CC=CC=C2)O |
Isomeric SMILES |
C[Si](C)(C)CCCC1=C(N=C(N=C1O)SCC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
C[Si](C)(C)CCCC1=C(N=C(NC1=O)SCC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389083.png)
![3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B389085.png)
![(3Z)-4-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE](/img/structure/B389086.png)

![2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389088.png)

![3-[(2Z)-4-(4-BROMOPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL](/img/structure/B389091.png)


![3-(2-[(4-chlorophenyl)imino]-4-(3,4-dimethylphenyl)-1,3-thiazol-3(2H)-yl)-1-propanol](/img/structure/B389096.png)
![N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-3-METHYLBENZAMIDE](/img/structure/B389098.png)

![13-amino-9-(2,5-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389102.png)

